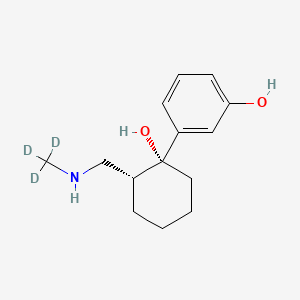
外消旋 N,O-二去甲可待因-d3
描述
“rac N,O-Didesmethyl Tramadol-d3” is a deuterium labeled compound . It is a derivative of Tramadol, which is a widely used analgesic for treating moderate to severe pain . The compound has a molecular weight of 238.34 and a molecular formula of C14H18D3NO2 .
Synthesis Analysis
Tramadol is metabolized to two minor secondary metabolites, namely, N,N-didesmethyl-tramadol (metabolite M3) and N,O-didesmethyl-tramadol (metabolite M5). Multiple CYP enzymes are involved in the metabolism of tramadol to both M1 and M2 .科学研究应用
可待因及其衍生物简介
可待因是一种合成的中枢性镇痛药,具有独特的药理特性,包括弱阿片受体激动作用和抑制单胺神经递质再摄取。这种双重机制有助于其在各种疼痛管理场景中发挥疗效,在推荐剂量下没有明显的呼吸或心血管副作用。外消旋可待因的两个对映异构体增强了镇痛效果并提高了耐受性,使其成为围手术期疼痛管理和其他疼痛相关疾病的宝贵药物 (Scott & Perry, 2000)。
超越疼痛管理的临床应用
可待因独特的作用特征,影响阿片受体以及血清素和去甲肾上腺素再摄取,已导致其在传统疼痛管理之外的各种临床环境中得到应用。这包括治疗纤维肌痛和神经性疼痛等疾病,其非典型阿片特性和单胺能活性提供了治疗益处 (Maclean & Schwartz, 2015)。此外,可待因在管理骨关节炎疼痛方面的疗效及其在慢性疼痛中缓释制剂中的应用凸显了其在现代药物治疗中的多功能性和重要性 (Mongin, 2007)。
代谢见解和毒理学考虑
了解可待因的代谢和毒理学特征对于优化其治疗用途和最大限度地降低风险至关重要。该药物主要代谢为活性代谢物和非活性代谢物,对它的疗效、安全性以及相互作用的可能性有影响。值得注意的是,可待因的代谢物及其药代动力学行为提供了对其镇痛效力和风险特征的见解,有助于个性化的疼痛管理策略 (Barbosa 等人,2016)。
作用机制
- The primary target of rac N,O-Didesmethyl Tramadol-d3 is the μ-opioid receptor (mu receptor). It selectively activates this receptor in the central nervous system (CNS) .
- Additionally, it inhibits the reuptake of serotonin (5-HT) , enhancing its analgesic effects by blocking nociceptive impulses at the spinal level .
- Rac N,O-Didesmethyl Tramadol-d3 undergoes hepatic phase I O-demethylation by CYP2D6 to form the active metabolite O-desmethyl tramadol (M1) .
- M1 contributes significantly to the analgesic activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
rac N,O-Didesmethyl Tramadol-d3: plays a significant role in biochemical reactions, particularly in the context of tramadol metabolism. It interacts with several enzymes, including cytochrome P450 isoforms such as CYP2D6, CYP2B6, and CYP3A4 . These enzymes are responsible for the O- and N-demethylation of tramadol, leading to the formation of its primary metabolites. The interactions between rac N,O-Didesmethyl Tramadol-d3 and these enzymes are crucial for understanding the metabolic pathways and the pharmacokinetics of tramadol.
Cellular Effects
The effects of rac N,O-Didesmethyl Tramadol-d3 on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, rac N,O-Didesmethyl Tramadol-d3 has been shown to affect the activity of natural killer (NK) cells, maintaining their activity in comparison to other analgesics . This modulation of immune cell function highlights the potential therapeutic implications of rac N,O-Didesmethyl Tramadol-d3 in immune response regulation.
Molecular Mechanism
At the molecular level, rac N,O-Didesmethyl Tramadol-d3 exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as cytochrome P450 isoforms, which are involved in the metabolism of tramadol . The inhibition or activation of these enzymes leads to changes in gene expression and metabolic flux, thereby influencing the overall pharmacokinetics and pharmacodynamics of tramadol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac N,O-Didesmethyl Tramadol-d3 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that rac N,O-Didesmethyl Tramadol-d3 remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . The degradation of the compound over extended periods can lead to variations in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of rac N,O-Didesmethyl Tramadol-d3 vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties similar to tramadol, while higher doses can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s impact on various physiological systems, such as the central nervous system and cardiovascular system, is dose-dependent.
Metabolic Pathways
rac N,O-Didesmethyl Tramadol-d3: is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes O- and N-demethylation, leading to the formation of its primary metabolites. These metabolic reactions are essential for understanding the pharmacokinetics of tramadol and its derivatives. The interactions with specific enzymes and cofactors influence the overall metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of rac N,O-Didesmethyl Tramadol-d3 within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . The distribution patterns are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications. Additionally, the transport mechanisms influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of rac N,O-Didesmethyl Tramadol-d3 is determined by specific targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization is essential for elucidating the molecular mechanisms underlying the compound’s effects and its potential therapeutic applications.
属性
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-NTYUZJTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678675 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261398-22-4 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



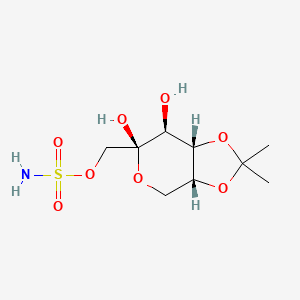
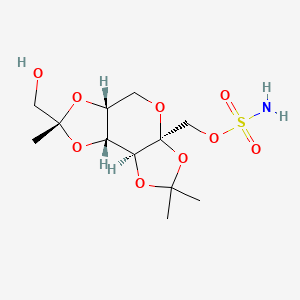

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)


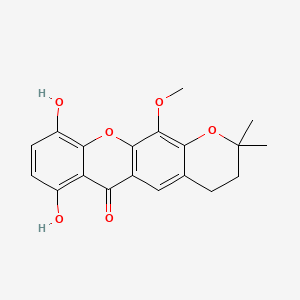
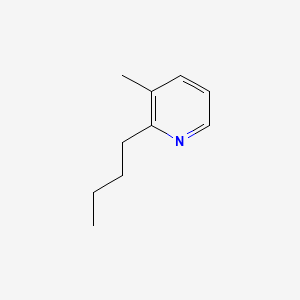
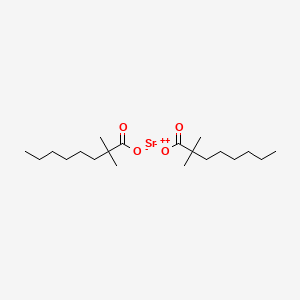
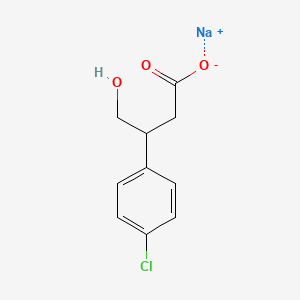
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)